Mercuric cyanide

Toxicology Occupational safety Environmental toxicology

Mercuric cyanide [Hg(CN)₂] provides uniquely controlled nucleophilic delivery due to its high covalent character and suppressed aqueous dissociation, unlike ionic cyanides. It quantitatively converts to (CN)₂ gas at ≥320°C for precise stoichiometry, and its crystal framework forms intrinsic cavities for guest encapsulation. Essential for Koenigs-Knorr glycosylation, cyanogen synthesis, and antimicrobial mercury complex research.

Molecular Formula C2HgN2
Molecular Weight 252.63 g/mol
CAS No. 592-04-1
Cat. No. B151634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercuric cyanide
CAS592-04-1
SynonymsMercury Cyanide;  Cianurina;  Dicyanomercury;  Mercuric Cyanide;  Mercuric Cyanide;  Mercury Dicyanide; 
Molecular FormulaC2HgN2
Molecular Weight252.63 g/mol
Structural Identifiers
SMILESC(#N)[Hg]C#N
InChIInChI=1S/2CN.Hg/c2*1-2;
InChIKeyFQGYCXFLEQVDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g/13 ml water;  1 g/2 ml boiling water
1 g /13 ml alcohol;  1 g/4 ml methanol
Slightly soluble in ether.
9.3 G SOL IN 100 ML WATER @ 14 °C
33 G IN 100 ML WATER @ 100 °C
25 G IN 100 ML METHANOL @ 19.5 °C
8 G IN 100 ML ALCOHOL
SOL IN AMMONIA, GLYCERIN;  INSOL IN BENZENE

Mercuric Cyanide (CAS 592-04-1) Procurement and Selection Guide for Specialized Synthesis and Research


Mercuric cyanide [Hg(CN)₂] is an inorganic coordination compound consisting of mercury(II) and cyanide ions, appearing as odorless tetragonal crystals or a white crystalline powder [1]. It exhibits exceptionally high solubility in polar solvents including water (9.3 g/100 mL at 14°C; 53.9 g/100 mL at 100°C), methanol (25 g/100 mL at 19.5°C), ethanol, and ammonia, while remaining insoluble in benzene and other hydrophobic solvents [2]. With a density of 3.996 g/cm³ and thermal decomposition at 320°C, this compound possesses a distinctive linear Hg-C≡N molecular geometry that underpins its specialized coordination chemistry and synthetic utility [3].

Why Generic Substitution of Mercuric Cyanide Fails: Critical Differentiation from Alternative Cyanide and Mercury Sources


Direct substitution of mercuric cyanide with either alternative cyanide salts (e.g., KCN, NaCN) or other mercury(II) salts (e.g., HgCl₂, HgO) cannot achieve equivalent experimental or process outcomes. This limitation stems from Hg(CN)₂'s unique combination of high covalent character, suppressed aqueous dissociation, and dual toxicological profile that no single-compound substitute replicates [1]. Unlike ionic cyanides that generate free CN⁻ ions in aqueous solution, Hg(CN)₂ remains predominantly undissociated, providing a source of bound cyanide that enables controlled nucleophilic delivery in Koenigs-Knorr glycosylation and the thermal generation of cyanogen gas without alkaline hydrolysis byproducts [2]. The quantitative evidence presented below establishes the precise parameters where Hg(CN)₂ demonstrates measurable differentiation from its closest functional analogs.

Quantitative Differentiation Evidence for Mercuric Cyanide Relative to Functional Analogs


Dual Toxicological Potency: LD₅₀ Values Differentiate Mercuric Cyanide from Alternative Inorganic Mercury and Cyanide Sources

Mercuric cyanide exhibits a distinctive dual-toxicant hazard profile that quantitatively differentiates it from both ionic cyanide salts and other mercury(II) compounds. The acute oral LD₅₀ of Hg(CN)₂ in rats is 25 mg/kg, which is 2.8-fold lower (more potent) than HgCl₂ (69 mg/kg rat oral LD₅₀) and represents a hazard magnitude that cannot be replicated by simple mixtures of Hg²⁺ and CN⁻ sources [1]. Furthermore, the compound's aquatic toxicity (EC₅₀ = 0.02 mg/L in Daphnia, 48h) places it among the most ecotoxicologically potent mercury species [2].

Toxicology Occupational safety Environmental toxicology

Cyanogen Synthesis: Stoichiometric Advantage and Byproduct Profile of Mercuric Cyanide vs. Copper Sulfate-KCN Route

Thermal decomposition of Hg(CN)₂ produces cyanogen gas and elemental mercury according to the stoichiometry Hg(CN)₂ → (CN)₂ + Hg, achieving quantitative cyanogen yield with a single solid byproduct (mercury) that can be physically recovered . In contrast, the alternative copper sulfate-KCN method (2Cu²⁺ + 4CN⁻ → 2CuCN + (CN)₂) retains 50% of the cyanide inventory as insoluble cuprous cyanide precipitate, representing a 50% cyanide utilization efficiency loss per unit of cyanogen produced [1].

Synthetic methodology Cyanogen production Inorganic synthesis

Bactericidal Activity: Mercuric Cyanate Complex Demonstrates Vancomycin-Comparable Efficacy Against Gram-Positive Pathogens

In vitro serial dilution studies demonstrate that the Mercurius cyanatus complex (Hg(CN)₂-based formulation) exhibits bactericidal activity comparable to vancomycin against clinically relevant Gram-positive isolates including Streptococcus pneumoniae, Staphylococcus aureus, and Enterococcus faecalis at the clinically relevant D5 dilution [1]. This represents a distinct activity profile not observed with simple mercury(II) salts such as HgCl₂ at equivalent mercury concentrations, attributable to the unique speciation and bioavailability of the cyanomercurate moiety [2].

Antimicrobial susceptibility Bactericidal activity Gram-positive pathogens

Clathrate-Forming Capacity: Hg(CN)₂ Crystal Framework Enables Selective Organic Molecule Encapsulation Distinct from Analogous Mercury Salts

Hg(CN)₂ crystallizes in the noncentrosymmetric tetragonal space group I42d (No. 122) and possesses an intrinsic framework containing cavities and channels with approximately 6 Å diagonal cross-section propagated along the z-axis, formed by weak intermolecular Hg···N interactions (distances ranging from 2.742 to 3.060 Å) [1]. This structural feature is absent in HgCl₂ (which crystallizes as discrete linear molecules in orthorhombic space group Pnma without intrinsic porosity) and HgO (orthorhombic, space group Pnma, dense packing) [2]. The Hg(CN)₂ framework's flexibility enables cocrystallization with organic guest molecules including pyrene, tetrahydrofuran, and methanol, forming Werner-type clathrates that cannot be replicated using HgCl₂ or HgO as host matrices [3].

Crystal engineering Clathrate chemistry Supramolecular materials

Aqueous Speciation Stability: Hg(CN)₂ Remains Predominantly Undissociated in Solution Versus Rapid HgCl₂ Hydrolysis

Raman spectroscopic analysis of aqueous Hg(CN)₂ solutions confirms that the dissolved molecular species retains its linear Hg(CN)₂ geometry without significant dissociation to free Hg²⁺ and CN⁻ ions, with stability constants for [Hg(CN)₄]²⁻ formation (log β₄ ≈ 41) reflecting extremely high thermodynamic stability of the Hg-CN bond [1]. In contrast, HgCl₂ undergoes partial hydrolysis in aqueous solution with measurable concentrations of HgCl⁺, HgCl₃⁻, and HgCl₄²⁻ species, leading to variable ionic mercury bioavailability depending on chloride concentration [2]. Electrochemical studies further demonstrate that potassium mercuricyanide [K₂Hg(CN)₄] generates negligible free Hg²⁺ ions compared to equimolar HgCl₂ solutions, confirming that the cyanomercurate complex maintains its integrity in aqueous environments [3].

Solution chemistry Speciation Coordination chemistry

Defined Research and Industrial Application Scenarios for Mercuric Cyanide Based on Validated Differential Evidence


Controlled Cyanogen Generation with Maximal Stoichiometric Efficiency

Laboratories conducting small-scale cyanogen synthesis requiring predictable stoichiometry should prioritize Hg(CN)₂ over the CuSO₄-KCN alternative route. Thermal decomposition of Hg(CN)₂ at ≥320°C quantitatively converts 100% of the cyanide inventory to (CN)₂ gas, whereas the CuSO₄-KCN method loses 50% of the cyanide inventory as non-volatile CuCN precipitate . This differential is critical for synthetic protocols where cyanogen stoichiometry must be precisely controlled and where byproduct management favors elemental mercury recovery over mixed copper cyanide waste streams.

Crystal Engineering and Werner-Type Clathrate Synthesis

Researchers developing host-guest supramolecular systems should select Hg(CN)₂ as the host matrix when intrinsic crystalline porosity is required. The Hg(CN)₂ crystal framework (space group I42d) contains flexible cavities and channels with approximately 6 Å diagonal cross-section formed by weak Hg···N interactions (2.742-3.060 Å), enabling the encapsulation of organic guest molecules such as pyrene, THF, and methanol [1]. This clathrate-forming capacity is structurally absent in HgCl₂ (orthorhombic Pnma without intrinsic porosity) and HgO, establishing Hg(CN)₂ as the only common mercury salt capable of hosting aromatic guests without requiring separate macrocyclic ligands.

Specialized Antimicrobial Susceptibility Research Requiring Mercurius Cyanatus Activity Profile

Investigators studying mercury-based antimicrobial mechanisms should select Hg(CN)₂-containing formulations (Mercurius cyanatus complex) over simple HgCl₂ when vancomycin-comparable bactericidal activity against Gram-positive pathogens is required. In vitro serial dilution studies demonstrate that the Hg(CN)₂-based complex achieves comparable bactericidal efficacy to vancomycin against S. pneumoniae, S. aureus, and E. faecalis at clinically relevant D5 dilutions [2]. This activity profile is not observed with equimolar concentrations of HgCl₂ and cannot be replicated by co-administering Hg²⁺ and CN⁻ from separate sources, highlighting the functional uniqueness of the intact cyanomercurate moiety in antimicrobial contexts.

Environmental Toxicology Modeling of Cyanide-Mercury Co-Contamination in ASGM Contexts

Environmental toxicologists studying artisanal and small-scale gold mining (ASGM) contamination dynamics require authentic Hg(CN)₂ reference material rather than surrogate mixtures. Hg(CN)₂ complexes demonstrate distinct toxicokinetic behavior in mammalian models, with primary renal accumulation and limited blood-brain barrier penetration, differing from both elemental mercury and inorganic Hg²⁺ species [3]. In zebrafish embryo assays, exposure to 0.05 mg/L Hg(CN)₂ results in 50% hatching delay and 25% mortality, while 0.15 mg/L reduces tail-twitching activity by approximately 25% [4]. These quantifiable endpoints cannot be accurately reproduced using HgCl₂ plus KCN admixtures due to speciation differences in aqueous environmental matrices.

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